molecular formula C18H19ClN4O6S B298051 N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Numéro de catalogue B298051
Poids moléculaire: 454.9 g/mol
Clé InChI: ILXUWARHWPIKKG-RGVLZGJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide, commonly known as CNB-001, is a novel compound that has been synthesized for its potential therapeutic applications. CNB-001 has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Mécanisme D'action

The neuroprotective effects of CNB-001 are thought to be mediated by its ability to activate the Nrf2/ARE signaling pathway. This pathway plays a critical role in regulating cellular defense mechanisms against oxidative stress and inflammation. CNB-001 has also been found to modulate the expression of several key proteins involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-001 has been shown to reduce oxidative stress and inflammation in neuronal cells, which can lead to improved neuronal survival and function. It has also been found to modulate the expression of several key proteins involved in synaptic plasticity, which can improve cognitive function and memory.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CNB-001 is its ability to exhibit neuroprotective effects in a variety of experimental models of neurological disorders. This makes it a promising candidate for further preclinical and clinical development. However, one limitation of CNB-001 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on CNB-001. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of dosing regimens and administration routes for CNB-001 in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CNB-001 and to identify potential therapeutic targets for the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of CNB-001 involves several steps, starting with the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form 2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)acetic acid. This intermediate is then reacted with 4-ethoxyaniline and methanesulfonyl chloride to form the final product, CNB-001.

Applications De Recherche Scientifique

CNB-001 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been found to exhibit neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Propriétés

Nom du produit

N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide

Formule moléculaire

C18H19ClN4O6S

Poids moléculaire

454.9 g/mol

Nom IUPAC

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H19ClN4O6S/c1-3-29-16-7-4-14(5-8-16)22(30(2,27)28)12-18(24)21-20-11-13-10-15(23(25)26)6-9-17(13)19/h4-11H,3,12H2,1-2H3,(H,21,24)/b20-11+

Clé InChI

ILXUWARHWPIKKG-RGVLZGJSSA-N

SMILES isomérique

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

SMILES canonique

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.